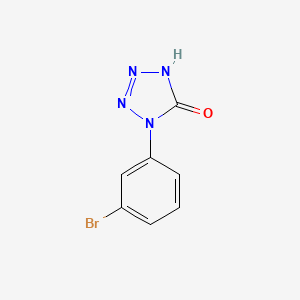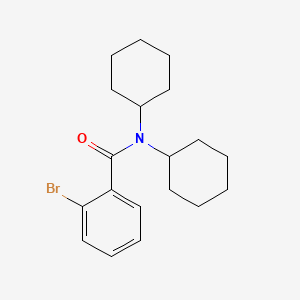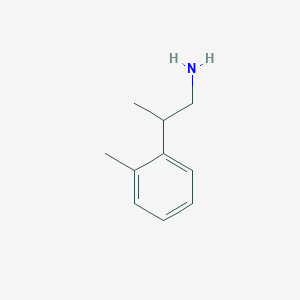
1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Overview
Description
1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound featuring a bromophenyl group attached to a tetrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the reaction of 3-bromobenzoyl chloride with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazolone ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed:
- Substituted tetrazolones with various functional groups.
- Oxidized or reduced derivatives of the tetrazolone ring.
- Coupled products with extended aromatic systems.
Scientific Research Applications
1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and as a scaffold for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Shares the bromophenyl group but differs in the heterocyclic ring structure.
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Contains a bromophenyl group attached to an isoquinoline ring.
Uniqueness: 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is unique due to its tetrazolone ring, which imparts distinct chemical reactivity and biological activity compared to other bromophenyl derivatives.
Properties
IUPAC Name |
4-(3-bromophenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJCPWQOLPZLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697950 | |
| Record name | 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530080-48-9 | |
| Record name | 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(4-pentoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B1656393.png)
![2-[4-[[(E)-Benzylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B1656396.png)
![1-(2-Ethoxyphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine](/img/structure/B1656398.png)
![1-(2-Ethoxyphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B1656399.png)
![6,7-dimethoxy-2-[(3-methylthiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1656400.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B1656401.png)
![2-Bromo-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B1656405.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-N,1-dimethyl-piperidin-4-amine](/img/structure/B1656406.png)

![1-(2-Methylphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine](/img/structure/B1656410.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine](/img/structure/B1656412.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1656414.png)

